

## Cu(II)ATSM as a potential therapeutic for ALS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cu(II)astm |           |
| Cat. No.:            | B160576    | Get Quote |

An In-depth Technical Guide to Cu(II)ATSM as a Potential Therapeutic for Amyotrophic Lateral Sclerosis (ALS)

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, for which there is currently no cure. A growing body of evidence points towards dysregulated copper homeostasis as a key event in ALS pathophysiology, making copper delivery a promising therapeutic strategy. Cu(II)ATSM (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)) is a small, orally bioavailable, and bloodbrain barrier-penetrant copper complex that has demonstrated significant therapeutic potential in preclinical models of ALS and is currently undergoing clinical evaluation. This document provides a comprehensive technical overview of Cu(II)ATSM, including its proposed mechanisms of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

## Introduction: The Role of Copper in ALS

Copper is an essential trace element crucial for the function of numerous enzymes, particularly within the central nervous system (CNS).[1] It is a required cofactor for critical enzymes such as Cu/Zn-superoxide dismutase 1 (SOD1), which is vital for antioxidant defense, and cytochrome c oxidase in the mitochondrial electron transport chain.[2][3]



The pathophysiology of ALS is linked to a disruption in copper homeostasis, where both functional copper deficiency and copper-mediated toxicity may occur simultaneously.[2] This imbalance can lead to:

- Protein Aggregation: Metal-deficient SOD1 is prone to misfolding and aggregation, a key pathological hallmark in familial ALS cases with SOD1 mutations.[3][4] Protein aggregates can, in turn, sequester functional cuproproteins, exacerbating the deficiency.[2]
- Oxidative Stress: A lack of copper in antioxidant enzymes like SOD1 impairs their ability to neutralize harmful reactive oxygen species (ROS), leading to oxidative damage to neurons. [5][6][7]
- Mitochondrial Dysfunction: Impaired function of copper-dependent mitochondrial enzymes can disrupt cellular energy production.

Evidence from post-mortem tissues of sporadic ALS patients reveals decreased copper levels in the ventral grey matter of the spinal cord, the primary site of motor neuron loss, supporting the relevance of copper dysregulation beyond familial, SOD1-mediated ALS.[8][9] Cu(II)ATSM is being investigated as a therapeutic agent that can safely deliver copper to the CNS to address this deficiency.[8][10]

# Cu(II)ATSM: Chemical Properties and Pharmacokinetics

Cu(II)ATSM is a lipophilic, neutral copper complex that can readily cross the blood-brain barrier. [10][11]



| Property             | Value                                                          | Reference    |
|----------------------|----------------------------------------------------------------|--------------|
| Formal Name          | (SP-4-2)copper                                                 | [12]         |
| Molecular Formula    | C <sub>8</sub> H <sub>14</sub> CuN <sub>6</sub> S <sub>2</sub> | [12]         |
| Molecular Weight     | 321.9 g/mol                                                    | [12]         |
| Solubility           | DMSO: 10 mg/ml; DMF: 2<br>mg/ml; Water: Insoluble              | [12][13][14] |
| Oral Bioavailability | ~53% (in rats)                                                 | [15]         |

Pharmacokinetic studies in rats following a single 20 mg/kg oral dose showed prolonged absorption with a Tmax of 10 hours and an elimination half-life of approximately 3.1 hours.[15] PET imaging studies using radiolabeled copper have confirmed that Cu(II)ATSM delivers copper selectively to motor neuron-related areas in ALS patients.[9]

### **Proposed Mechanisms of Action**

The therapeutic effects of Cu(II)ATSM in ALS are believed to be multifactorial, targeting several key pathological processes.

### **Restoration of Copper Homeostasis**

The primary proposed mechanism is the delivery of bioavailable copper to the CNS.[10] Studies in SOD1-mutant mice demonstrated that copper from orally administered <sup>65</sup>Cu(II)ATSM was incorporated into the mutant SOD1 protein in the spinal cord.[10][16] This process converts the unstable, aggregation-prone, copper-deficient SOD1 into a more stable, fully metallated (holo) form, which is hypothesized to be less toxic.[16] Paradoxically, this stabilization can lead to an increase in the total amount of mutant SOD1 protein, yet it is associated with improved motor function and survival.[16][17]

## **Inhibition of Ferroptosis**

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. [18] Tissues affected by neurodegenerative diseases like ALS and Parkinson's disease share features consistent with ferroptosis, including elevated iron, low glutathione, and increased lipid peroxidation. [18] Cu(II)ATSM has been shown to be a potent inhibitor of ferroptosis in neuronal



cell models, protecting against lipid peroxidation and cell death with an efficacy approaching that of the reference compound liproxstatin-1.[18] This anti-ferroptotic activity may represent a key disease-modifying mechanism.[18]

#### **Antioxidant and Metabolic Effects**

Cu(II)ATSM exhibits antioxidant properties, including the ability to scavenge peroxynitrite, a potent oxidant that contributes to cellular damage.[15][19][20] Additionally, recent studies suggest Cu(II)ATSM may act as a "metabolic switch."[19][21] In astrocyte models derived from ALS patients, Cu(II)ATSM appeared to revert the cellular metabolic phenotype towards that of healthy controls, potentially improving the metabolic support that astrocytes provide to motor neurons.[19][21]





Click to download full resolution via product page

Caption: Proposed multi-target mechanism of action for Cu(II)ATSM in ALS.

## **Preclinical Efficacy Data**



Cu(II)ATSM has been extensively tested in transgenic mouse models of ALS that express mutant forms of human SOD1 (e.g., SOD1-G93A and SOD1-G37R), which are considered robust models of the disease.[10][22] The results have been independently validated by the ALS Therapy Development Institute, a significant milestone in preclinical ALS research.[23]

# Table 1: Summary of Key Preclinical Studies in SOD1 Mouse Models



| Model     | Treatment<br>Paradigm           | Key Findings                                                                                                                                                                                 | Reference |  |
|-----------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| SOD1-G37R | Oral admin., dose-<br>dependent | - Improved locomotor function (rotarod) Increased survival by up to 26% (highest dose) More effective than riluzole (3.3% survival benefit) Effective even when started after symptom onset. | [24][25]  |  |
| SOD1-G37R | Oral admin.                     | - Preserved α-motor neurons in the spinal cord Decreased levels of oxidatively modified proteins Increased levels of fully metallated (holo) SOD1.                                           | [16][17]  |  |
| SOD1-G93A | Oral admin.,<br>presymptomatic  | - Delayed disease<br>onset Extended<br>survival by 14%<br>Slowed disease<br>progression from<br>onset to end-stage.                                                                          | [20]      |  |
| SOD1-G93A | Oral admin.                     | - Delayed onset of neurological symptoms Improved locomotive capacity Increased median survival by 8% and mean survival by 11% Selectively increased                                         | [26]      |  |



|           |             | enzymatically active SOD1 in the spinal cord.                                                                                       |
|-----------|-------------|-------------------------------------------------------------------------------------------------------------------------------------|
| SOD1-G93A | Oral admin. | - Independent validation of efficacy Delayed disease onset by an average [23] of 6 days Animals maintained peak body weight longer. |

## **Clinical Development**

Based on the robust preclinical data, Cu(II)ATSM has progressed to clinical trials in humans.

## Table 2: Summary of Cu(II)ATSM Clinical Trials in ALS



| Trial ID        | Phase | Study<br>Design                                                             | Dose<br>Levels                          | Key<br>Objective<br>s &<br>Endpoint<br>s                                                                     | Status    | Referenc<br>e |
|-----------------|-------|-----------------------------------------------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|---------------|
| NCT02870<br>634 | 1     | Multicenter,<br>open-label,<br>dose-<br>escalation                          | 3, 6, 12,<br>24, 48<br>mg/day<br>(oral) | Primary: Safety, tolerability, pharmacok inetics.Sec ondary: Preliminary efficacy (ALSFRS-R).                | Completed | [27][28]      |
| NCT04082<br>832 | 2/3   | Multicenter,<br>randomize<br>d, double-<br>blind,<br>placebo-<br>controlled | Not<br>specified                        | Primary: Change from baseline in ALSFRS-R score.Seco ndary: Survival, slow vital capacity (SVC), ECAS score. | Active    | [10][29]      |

The Phase 1 trial established the safety profile and recommended Phase 2 dose (RP2D).[27] A Phase 2/3 study is currently underway to assess the efficacy of Cu(II)ATSM compared to a placebo over a 24-week treatment period.[29]

## **Experimental Protocols**

This section details the methodologies used in the key preclinical and clinical studies cited.



#### **Preclinical Animal Studies**

- Animal Models:
  - SOD1-G93A Mice: Transgenic mice expressing the human SOD1 gene with a glycine-toalanine substitution at position 93. These mice develop a progressive motor neuron disease that closely mimics human ALS.[30][31]
  - SOD1-G37R Mice: Transgenic mice expressing the human SOD1 gene with a glycine-toarginine substitution at position 37. This is another widely used model with a robust and predictable disease progression.[24][25]
- Drug Administration:
  - Cu(II)ATSM is typically mixed into the powdered chow of the mice for oral administration.
     Dosing is calculated based on daily food consumption to achieve the target mg/kg/day dose.[24][26]
- Assessment of Motor Function:
  - Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall
    is recorded as a measure of motor coordination and endurance. This test is performed at
    regular intervals to track disease progression.[24][25]
- Survival Analysis:
  - Mice are monitored daily. The primary endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, at which point it is euthanized. Survival is calculated from birth to this endpoint.[24][26]
- Histological and Biochemical Analysis:
  - At the study endpoint, spinal cord tissue is harvested.
  - $\circ$  Motor Neuron Counts: Lumbar spinal cord sections are stained (e.g., with cresyl violet), and the number of large, healthy  $\alpha$ -motor neurons in the ventral horn is manually counted. [17][20]



Biochemical Assays: Spinal cord homogenates are used to measure levels of SOD1 protein (Western blot), SOD1 activity, markers of oxidative stress (e.g., protein carbonylation), and markers of neuroinflammation (e.g., GFAP for astrogliosis).[17][26]



Click to download full resolution via product page

Caption: A typical experimental workflow for preclinical testing of Cu(II)ATSM in ALS mouse models.

### Clinical Trial Protocols (Phase 2 Example)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study. [29]
- Participant Population: Patients diagnosed with familial or sporadic ALS according to Awajishima Consensus Recommendations. Key exclusion criteria include inability to swallow, dependence on mechanical ventilation, and certain gastrointestinal or immune conditions.
   [27][29]
- Randomization and Blinding: Patients are randomized on a 1:1 basis to receive either Cu(II)ATSM or a matching placebo. Both patients and investigators are blinded to the treatment allocation.[29]
- Intervention: The study drug is administered orally once a day in a fasted state for 24 weeks (six 28-day cycles).[29]
- Efficacy Assessments:



- Revised ALS Functional Rating Scale (ALSFRS-R): A validated questionnaire that assesses disability in 12 domains of daily function. It is the primary efficacy endpoint. [29]
- Slow Vital Capacity (SVC): A measure of respiratory muscle strength.[29]
- Edinburgh Cognitive and Behavioural ALS Screen (ECAS): Assesses cognitive and behavioral changes common in ALS.[29]
- Safety Assessments: Safety is monitored through physical examinations, vital signs, and standard hematology and serum chemistry panels at baseline and after each treatment cycle.[29]

#### **Conclusion and Future Directions**

Cu(II)ATSM represents a promising and rationally designed therapeutic candidate for ALS. Its mechanism, centered on correcting the underlying copper dyshomeostasis implicated in both familial and sporadic forms of the disease, distinguishes it from many other therapeutic approaches. Robust and independently validated preclinical data have demonstrated significant improvements in motor function and survival in animal models.

The ongoing Phase 2/3 clinical trial is a critical step in determining if these compelling preclinical results will translate into meaningful clinical benefits for patients. The outcomes of this trial will not only define the future of Cu(II)ATSM as an ALS therapy but will also provide crucial validation for targeting metal homeostasis in neurodegenerative diseases. Further research may also explore the potential of Cu(II)ATSM in other neurodegenerative conditions where copper dysregulation and ferroptosis are implicated, such as Parkinson's disease.[9][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Insights into the mechanisms of copper dyshomeostasis in amyotrophic lateral sclerosis | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

#### Foundational & Exploratory





- 2. Frontiers | Copper toxicity and deficiency: the vicious cycle at the core of protein aggregation in ALS [frontiersin.org]
- 3. Importance of Copper in ALS and And Huntington's Disease Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Causative Links between Protein Aggregation and Oxidative Stress: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative Stress in Amyotrophic Lateral Sclerosis: Synergy of Genetic and Environmental Factors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trials Collaborative Medicinal Development [colmeddev.com]
- 10. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Homeostasis as a Therapeutic Target in Amyotrophic Lateral Sclerosis with SOD1 Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Does the ATSM-Cu(II) Biomarker Integrate into the Human Cellular Copper Cycle? PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The hypoxia imaging agent Cull(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral Treatment with Cull(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis [openresearch-repository.anu.edu.au]
- 17. Oral Treatment with Cull(atsm) Increases Mutant SOD1 In Vivo but Protects Motor Neurons and Improves the Phenotype of a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Journal of Neuroscience [jneurosci.org]
- 18. Cull(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease -PMC [pmc.ncbi.nlm.nih.gov]
- 19. CuATSM effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 20. researchgate.net [researchgate.net]
- 21. alsnewstoday.com [alsnewstoday.com]
- 22. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Blog: Copper ATSM Slows Down Disease in Independent Precl... | ALS TDI [als.net]
- 24. UQ eSpace [espace.library.uq.edu.au]
- 25. Therapeutic effects of Cull(atsm) in the SOD1-G37R mouse model of amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cull(atsm) improves the neurological phenotype and survival of SOD1G93A mice and selectively increases enzymatically active SOD1 in the spinal cord PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Trial: Phase 1 Dose Escalation and PK Study of Cu(II)ATSM... | ALS TDI [als.net]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. criver.com [criver.com]
- 31. Blog: Modeling ALS for Drug Screening at ALS TDI | ALS TDI [als.net]
- To cite this document: BenchChem. [Cu(II)ATSM as a potential therapeutic for ALS].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160576#cu-ii-atsm-as-a-potential-therapeutic-for-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com